

An In-depth Technical Guide to the Kinase Inhibitor GSK2118436 (Dabrafenib)

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Compound of Interest

Compound Name: **3,5-Difluoro-4-formylbenzoic acid**

Cat. No.: **B1451464**

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A Note on Chemical Identification: The CAS number 736990-88-8 provided in the query corresponds to **3,5-Difluoro-4-formylbenzoic acid**, a chemical intermediate.[1][2][3][4][5][6][7][8][9][10] However, the request for an in-depth technical guide suitable for drug development professionals strongly suggests an interest in a bioactive compound. A closely related and highly significant compound in oncology is Dabrafenib (GSK2118436), a potent kinase inhibitor. This guide will focus on Dabrafenib, providing a comprehensive overview of its chemical properties, mechanism of action, and application in research and clinical settings.

Introduction to Dabrafenib (GSK2118436)

Dabrafenib is a powerful and selective inhibitor of RAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[11][12] This pathway is crucial for regulating cell growth, proliferation, and survival.[11][12] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in a significant percentage of melanomas and other cancers.[11][13] Dabrafenib was developed as a targeted therapy to specifically inhibit the activity of mutated BRAF, thereby blocking downstream signaling and inhibiting the growth of cancer cells.[12][13] It is used as its mesylate salt, Dabrafenib mesylate (Tafinlar®), for the treatment of metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer with the BRAF V600E mutation.[11]

Chemical and Physical Properties of Dabrafenib

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Dabrafenib is an organofluorine compound and a sulfonamide derivative.[\[11\]](#) Key properties are summarized in the table below.

| Property | Value | Source |
|--|---|--|
| Chemical Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [14] |
| Synonyms | GSK2118436, GSK2118436A | [14] [15] |
| CAS Number | 1195765-45-7 (Dabrafenib free base) | [14] |
| 1195768-06-9 (Dabrafenib mesylate) | | [16] [17] [18] |
| Molecular Formula | C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂ (Dabrafenib free base) | [14] [19] |
| C ₂₄ H ₂₄ F ₃ N ₅ O ₅ S ₃ (Dabrafenib mesylate) | | [12] [17] [18] |
| Molecular Weight | 519.6 g/mol (Dabrafenib free base) | [14] |
| 615.7 g/mol (Dabrafenib mesylate) | | [12] [16] [17] |
| Appearance | Solid | [16] |
| Melting Point | 214-216°C | [19] |
| Solubility | Dabrafenib: | |
| DMF: 30 mg/mL | | [14] |
| DMSO: 30 mg/mL | | [14] |
| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | | [14] |
| Ethanol: 1 mg/mL | | [14] |
| Dabrafenib mesylate: | | |

DMSO: 1 mg/mL

[16]

Insoluble in DMF, Ethanol,
PBS (pH 7.2)

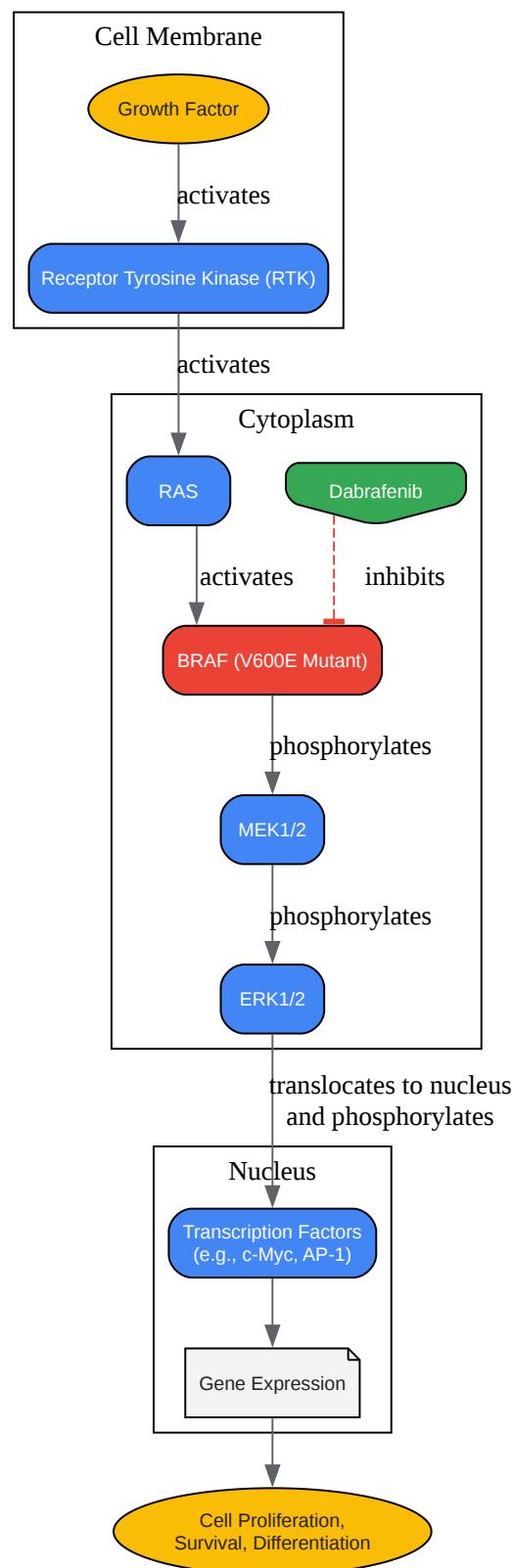
[16]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[\[14\]](#)[\[16\]](#) While it shows activity against wild-type BRAF and CRAF, its affinity is significantly higher for the mutated BRAF V600E form.[\[13\]](#)[\[14\]](#)[\[16\]](#) This selectivity is crucial for its therapeutic window.

The RAS/RAF/MEK/ERK, or MAPK, pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. In normal physiology, this pathway is tightly regulated. However, in cancers with BRAF mutations (most commonly V600E), the BRAF protein is constitutively active, leading to persistent downstream signaling that promotes uncontrolled cell proliferation and survival.[\[11\]](#)

Dabrafenib binds to the ATP-binding pocket of the mutated BRAF kinase, preventing its catalytic activity.[\[11\]](#) This inhibition blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[\[16\]](#) The ultimate result is the downregulation of signals that drive cell cycle progression and the induction of apoptosis in BRAF-mutant cancer cells.[\[16\]](#)



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Caption: MAPK/ERK signaling pathway with Dabrafenib inhibition.

In Vitro and In Vivo Efficacy

The preclinical efficacy of Dabrafenib has been extensively documented. Its potent and selective activity against BRAF-mutant cell lines translates to tumor growth inhibition in animal models.

In Vitro Kinase and Cell Growth Inhibition

| Target | Assay Type | IC50 / GI50 | Source |
|------------------------------------|------------------------|-------------------------------|---|
| BRAFV600E | Cell-free kinase assay | 0.64 nM | [14] [16] |
| Wild-type BRAF | Cell-free kinase assay | 0.68 nM | [14] [16] |
| Wild-type CRAF | Cell-free kinase assay | 5 nM | [14] [16] |
| BRAFV600E mutant cancer cell lines | Cell growth inhibition | <200 nM (for 16 cell lines) | [14] [16] |
| Other BRAF mutant cell lines | Cell growth inhibition | <30 nM (for 5 cell lines) | [14] [16] |
| Wild-type Ras and Raf cell lines | Cell growth inhibition | <7,000 nM (for 19 cell lines) | [14] [16] |
| Ras mutant cell lines | Cell growth inhibition | >10 μ M | [16] |

In Vivo Antitumor Activity

In preclinical studies, oral administration of Dabrafenib has been shown to inhibit the growth of human tumor xenografts from BRAF V600E mutant melanoma (A375P) and colon cancer (Colo205) in immunocompromised mice.[\[13\]](#) For instance, in an A375P mouse xenograft model, Dabrafenib reduced tumor growth at doses ranging from 3 to 100 mg/kg.[\[16\]](#)

Representative Experimental Protocol: Western Blot for ERK Phosphorylation

To assess the mechanism of action of Dabrafenib in a cellular context, a common and effective method is to measure the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

Objective: To determine the inhibitory effect of Dabrafenib on BRAF-mediated ERK phosphorylation in BRAF V600E mutant melanoma cells (e.g., A375P).

Methodology:

- **Cell Culture:** Culture A375P cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluence.
- **Treatment:** Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) dissolved in DMSO. A DMSO-only control must be included. Incubate for a predetermined time (e.g., 2 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- **SDS-PAGE and Western Blot:**
 - Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- **Antibody Incubation:**
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
 - Wash the membrane and incubate with a secondary antibody conjugated to HRP.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading across lanes.

Expected Outcome: A dose-dependent decrease in the p-ERK signal will be observed in cells treated with Dabrafenib, while the total ERK signal should remain constant. This provides direct evidence of Dabrafenib's on-target activity in the MAPK pathway.

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